Tephrosin

描述

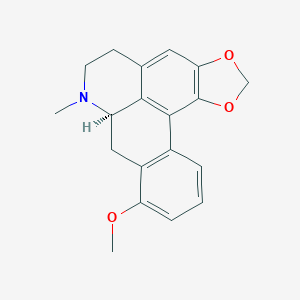

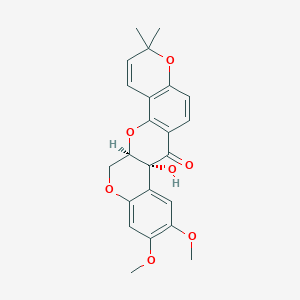

鱼藤酮是一种天然的鱼藤酮类异黄酮,已被证明具有强大的抗癌活性。 它从鱼藤属植物的叶和枝中分离出来,例如鱼藤属植物 . 鱼藤酮因其多种生物活性而得到研究,包括其作为杀虫剂的潜力及其诱导癌细胞凋亡的能力 .

科学研究应用

生化分析

Biochemical Properties

Tephrosin interacts with various biomolecules in biochemical reactions. It is rich in bioactive phytochemicals, particularly rotenoids which include rotenone, deguelin, rotenolone, and this compound . These compounds have strong insecticidal activities and are involved in a variety of biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress cell viability in various cancer cell lines and promote apoptosis of PANC-1 and SW1990 pancreatic cancer cells . This compound increases the production of intracellular reactive oxygen species (ROS) and leads to mitochondrial membrane potential depolarization, and subsequent cytochrome c release .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of AKT, STAT3, ERK, and p38 MAPK, all of which simultaneously play important roles in survival signaling pathways . Notably, this compound downregulates the phosphorylation of FGFR1 and its specific adapter protein FRS2 .

准备方法

合成路线及反应条件

鱼藤酮可以通过立体控制的半合成方法合成。一种方法涉及通过锌介导的鱼藤酮氢溴酸盐开环将鱼藤酮转化为rot-2'-烯酸的两步转化。 然后进行铬介导的羟基化,得到鱼藤酮作为单一的非对映异构体 . 该方法操作简单,可扩展,产率高,比以往的方法具有相当大的优势 .

工业生产方法

虽然鱼藤酮的具体工业生产方法尚未得到广泛的记录,但上述半合成路线提供了一种可扩展的方法,可以适用于工业生产。 使用市售鱼藤酮作为起始原料,使该方法适用于大规模制备 .

化学反应分析

反应类型

鱼藤酮会发生多种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物以增强其生物活性或在不同环境中研究其性质至关重要。

常用试剂和条件

氧化: 鱼藤酮可以在受控条件下使用三氧化铬或高锰酸钾等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。

取代: 取代反应通常涉及胺或硫醇等亲核试剂,在碱性条件下进行。

主要生成物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,鱼藤酮的氧化会导致醌的形成,而还原会导致二氢衍生物的生成。取代反应可以引入各种官能团,从而增强化合物的生物活性。

作用机制

鱼藤酮通过多种机制发挥作用:

凋亡诱导: 鱼藤酮通过产生活性氧来诱导癌细胞凋亡,导致线粒体膜电位去极化和细胞色素c释放. 这个过程激活 caspase-3 和 caspase-9,导致细胞死亡。

信号通路抑制: 在紫杉醇耐药的卵巢癌细胞中,鱼藤酮抑制AKT、STAT3、ERK和p38 MAPK等关键信号蛋白的磷酸化.

相似化合物的比较

鱼藤酮属于鱼藤酮家族,其中包括鱼藤酮、毒鱼藤和鱼藤酮等化合物 . 这些化合物具有相似的结构和生物活性,但在其具体作用和应用方面有所不同:

鱼藤酮: 以其杀虫特性而闻名,鱼藤酮已被用作鱼毒和害虫防治剂。

毒鱼藤: 与鱼藤酮一样,毒鱼藤也表现出抗癌活性,并且已对其抑制癌细胞增殖和诱导凋亡的潜力进行了研究.

鱼藤酮: 该化合物也具有杀虫特性,已被用于害虫防治.

属性

IUPAC Name |

(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3/t19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBZCCQCDWNNJQ-AUSIDOKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878627 | |

| Record name | Tephrosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-80-2 | |

| Record name | Tephrosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tephrosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tephrosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEPHROSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C081V83CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Tephrosin?

A1: this compound exerts its anticancer activity primarily by inhibiting the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway. [] It has been shown to downregulate the phosphorylation of FGFR1 and its adapter protein FRS2. []

Q2: How does this compound affect cell survival pathways?

A2: this compound inhibits the phosphorylation of key proteins involved in survival signaling pathways, including AKT, STAT3, ERK, and p38 MAPK. [] Additionally, it reduces the expression of the anti-apoptotic factor XIAP. []

Q3: Does this compound induce apoptosis? If so, how?

A3: Yes, this compound promotes apoptosis in several cancer cell lines. Studies using pancreatic cancer cells demonstrate enhanced cleavage of caspase-3, caspase-9, and PARP, indicating apoptosis induction. []

Q4: What role does Reactive Oxygen Species (ROS) play in this compound's mechanism of action?

A4: this compound increases intracellular ROS production, contributing to its anticancer activity. This leads to mitochondrial membrane potential depolarization and subsequent cytochrome c release, ultimately triggering apoptosis. [] ROS scavengers were shown to weaken the apoptotic effects of this compound, highlighting the importance of ROS in its mechanism. []

Q5: Does this compound interact with P-glycoprotein?

A6: this compound does not appear to affect the expression or function of P-glycoprotein, a multidrug resistance protein. [] This suggests that this compound may be effective even in cancer cells that overexpress P-glycoprotein.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C23H22O7 and a molecular weight of 410.4 g/mol.

Q7: Are there any characteristic spectroscopic data for this compound?

A8: Yes, this compound can be identified by its spectroscopic data, including NMR and mass spectrometry. Its structure has been confirmed by these methods in various studies. [, , , , , , ]

Q8: Is there any research available on this compound related to material compatibility and stability, catalytic properties, or computational chemistry and modeling?

A8: The provided research focuses primarily on the biological activity and phytochemical analysis of this compound. Studies exploring material compatibility, catalytic properties, or computational modeling are not included in this set.

Q9: How does the structure of this compound relate to its insecticidal activity?

A10: Studies on related rotenoids suggest that saturation at the B/C ring junction and the presence of methoxy groups at C-2 and/or C-3 are important for larvicidal activity. [] this compound possesses these structural features, contributing to its insecticidal properties.

Q10: How does the structure of this compound compare to other rotenoids?

A11: this compound is structurally similar to other rotenoids like rotenone and deguelin. They share a common core structure but differ in the substituents on their E-ring. [, ] These structural differences can influence their potency and selectivity against various targets. [, ]

Q11: What is the main degradation product of this compound, and how is it formed?

A13: The primary degradation product of this compound is Deguelin, formed through auto-oxidation. This process is accelerated in the presence of endogenous peroxides found in some formulation excipients. []

Q12: Is there any research available on this compound regarding SHE regulations, PK/PD, in vitro and in vivo efficacy, or resistance and cross-resistance?

A12: While the provided research highlights the biological activities of this compound, specific details regarding SHE regulations, PK/PD, comprehensive in vivo efficacy studies, and resistance mechanisms are not extensively discussed.

Q13: Is there any research available on this compound regarding drug delivery and targeting, biomarkers and diagnostics, or analytical methods and techniques?

A16: While the research discusses analytical techniques for identifying and quantifying this compound, it doesn't delve into specific drug delivery strategies, biomarker research, or diagnostic applications. [, ]

Q14: Is there any research available on this compound regarding environmental impact and degradation, dissolution and solubility, analytical method validation, or quality control and assurance?

A17: While the research touches upon this compound's presence in various plant species and its extraction, it doesn't provide detailed information on environmental impact, degradation pathways, dissolution kinetics, solubility profiles, or specific quality control measures. [, , ]

Q15: Is there any research available on this compound regarding immunogenicity and immunological responses, drug-transporter interactions, drug-metabolizing enzyme induction or inhibition, or biocompatibility and biodegradability?

A15: The provided research predominantly focuses on this compound's anticancer and insecticidal activities. It does not provide in-depth insights into its immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability.

Q16: What are the primary plant sources of this compound?

A20: this compound is primarily found in plants belonging to the genus Tephrosia, particularly Tephrosia vogelii. [, , ] Other plant sources include Derris, Lonchocarpus, Millettia, Amorpha, Sarcolobus, Indigofera, and Mundulea species. [, , , , , , , , ]

Q17: How does the rotenoid content vary in Tephrosia vogelii?

A21: Research has identified three chemotypes of Tephrosia vogelii with varying rotenoid content. Chemotype 1 contains rotenoids like Deguelin, this compound, and Rotenone, while chemotype 2 lacks rotenoids and contains flavanones and flavones. Chemotype 3 displays a mixed profile with characteristics of both chemotypes 1 and 2. []

Q18: What is the significance of identifying different chemotypes in Tephrosia vogelii?

A22: Recognizing distinct chemotypes is crucial for ensuring the efficacy and reliability of Tephrosia vogelii as a botanical insecticide. Since farmers often lack the means to determine chemical content, promoting this species for pest management requires careful consideration and efficacy testing. []

Q19: Are there any potential applications of this compound in traditional medicine?

A23: Tephrosia purpurea, a rich source of this compound, has a long history of use in traditional medicine, particularly in Ayurveda. It is traditionally employed for various ailments, including wound healing, liver disorders, asthma, and digestive issues. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。